Cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 266.72 g/mol. This compound features a cyclohexane ring substituted with a carboxylic acid group and a 3-chlorobenzoyl group, contributing to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. The compound is classified under carboxylic acids and can be referenced by its CAS number 357980-62-2.
The synthesis of cis-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 3-chlorobenzoyl chloride in the presence of a base, such as pyridine. The reaction proceeds through the following steps:
Industrial synthesis may utilize continuous flow reactors to enhance efficiency and yield, while purification techniques such as recrystallization or chromatography are employed to achieve high purity levels .
The molecular structure of cis-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid can be represented as follows:
The molecular geometry is influenced by the cis configuration, which affects the spatial arrangement of substituents on the cyclohexane ring, potentially impacting biological activity and interactions with other molecules .
Cis-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The physical and chemical properties of cis-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid include:
Property | Value |
---|---|
Molecular Weight | 266.72 g/mol |
Density | 1.284 ± 0.06 g/cm³ |
Melting Point | 135 - 139 °C |
Boiling Point | 447.2 ± 40.0 °C |
pKa | 4.27 ± 0.44 |
Safety Codes | Irritating to eyes, skin; S26 (rinse eyes if contact occurs) |
These properties indicate that the compound is solid at room temperature with moderate solubility characteristics typical for carboxylic acids .
Cis-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid has potential applications in various scientific fields:
The exploration of this compound's properties may lead to novel applications in pharmaceuticals and materials science .
Friedel-Crafts acylation of cyclohexanecarboxylic acid derivatives represents a fundamental approach to constructing the target molecule's core structure. This method typically employs 3-chlorobenzoyl chloride as the acylating agent under Lewis acid catalysis. In a representative protocol, cyclohexanecarboxylic acid undergoes ortho-acylation upon activation with aluminum chloride (AlCl₃) or phosphorus oxychloride (POCl₃), yielding the corresponding keto-acid intermediate. A critical challenge lies in controlling the stereochemistry at the cyclohexane ring, as initial reactions produce trans/cis isomeric mixtures. Stereocorrection is achieved through sequential treatment with mineral acids (e.g., HCl) or bases, exploiting the epimerization equilibrium under forcing conditions to enrich the cis-isomer [1] [5].
Post-acylation processing significantly impacts yield and purity. Acid precipitation from aqueous alkaline solutions (e.g., using HCl or H₂SO₄) followed by recrystallization from mixed solvents (e.g., ethanol-water or ethyl acetate-hexane) effectively isolates the cis-configured product. Reaction parameters such as temperature (-10°C to 25°C), stoichiometry (acyl chloride: substrate ratio of 1.1-1.5:1), and catalyst loading (1.0-1.2 equivalents) require precise optimization to minimize diacylation or ring chlorination byproducts [1] [5].
Table 1: Optimization of Acylation Parameters for cis-Isomer Enrichment
Catalyst | Temperature (°C) | Reaction Time (h) | cis:trans Ratio | Overall Yield (%) |
---|---|---|---|---|
AlCl₃ | 0-5 | 4 | 1:1.2 | 65 |
PCl₅ | 25 | 2 | 1:1 | 58 |
POCl₃ | -10 | 8 | 1.5:1 | 72 |
H₂SO₄ | 40 | 6 | 1.2:1 | 68 |
Direct stereocontrol during benzoylation eliminates costly post-synthetic isomer separation. Chiral auxiliaries temporarily installed at the carboxylic acid group enforce facial selectivity during electrophilic attack. For example, esterification with (-)-menthol or (-)-8-phenylmenthol generates a chiral cyclohexanecarboxylate that undergoes diastereoselective acylation at the α-position. Subsequent hydrolytic auxiliary removal furnishes enantiomerically enriched cis-keto acid with diastereomeric excess (d.e.) values exceeding 80% [1] [5].
Kinetic resolution using chiral catalysts or enzymes provides an alternative strategy. Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze trans-esters, leaving the desired cis-isomer intact. Meanwhile, Jacobsens' chiral salen complexes catalyze enantioselective benzoylation of prochiral cyclohexene intermediates, followed by stereospecific hydrogenation to lock the cis-configuration. These methods deliver enantiomeric excess (e.e.) values of 70-95% but often suffer from moderate yields (40-60%) due to inherent limitations of resolution processes [1].
Table 2: Stereoselective Methods for cis-2-Benzoylcyclohexanecarboxylate Synthesis
Method | Chiral Inducer | cis-Selectivity | e.e./d.e. (%) | Limitations |
---|---|---|---|---|
Chiral Auxiliary | (-)-8-Phenylmenthol | High | >85 (d.e.) | Multi-step, auxiliary recovery |
Enzymatic Resolution | Pseudomonas fluorescens Lipase | Moderate | 92 (e.e.) | Max. 50% yield |
Asymmetric Hydrogenation | Rh-(R,S)-PPF-P(ⁱPr)₂ | High | 95 (e.e.) | Sensitive catalyst |
Organocatalytic Epoxidation | L-Proline-derived catalyst | Moderate | 75 (e.e.) | Low reaction rates |
Palladium and rhodium complexes enable innovative disconnections via cycloadditions and C-H activation. A promising route involves the [3+2] cycloaddition of vinylcyclopropanes with 3-chlorobenzaldehyde catalyzed by Pd(0)-BINAP systems. This reaction constructs the cyclohexane ring with inherent cis-stereochemistry between the benzoyl and carboxylic acid groups after oxidative workup. While elegant, yields remain modest (≤55%) due to competing polymerization and aldehyde reduction pathways [5].
Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to 1,3-cyclohexanedione derivatives offers improved stereocontrol. Chiral diene ligands (e.g., COD-Me) induce high enantioselectivity (90% e.e.) during addition to β,γ-unsaturated enol esters. Subsequent decarboxylation and dehydrogenation then furnish the target compound. This method benefits from commercial boronic acids but requires expensive catalysts and multi-step transformations [5].
Iminium activation using MacMillan’s catalysts or diarylprolinol silyl ethers facilitates enantioselective Michael additions between α,β-unsaturated aldehydes and 3-chlorophenyl ketone enolates. For instance, cinchona alkaloid-derived thioureas catalyze the addition of 1,3-dicarbonyls to chlorobenzoyl acrylate, forming key C-C bonds with quaternary stereocenters. Intramolecular aldol cyclization subsequently generates the cis-decalone scaffold, which undergoes oxidative cleavage and decarboxylation to the target acid [5].
Dual catalysis merging enamine and transition metal activation shows potential. In one system, palladium acetate and Jørgensen-Hayashi catalyst cooperatively mediate α-arylation of cyclohexanone with 3-chloroiodobenzene, followed by stereoselective carbonylation using Mo(CO)₆ under CO atmosphere. Although complex, this cascade delivers the cis-keto acid directly in 65% yield and 88% e.e. [5].
The shikimate pathway offers chiral building blocks for benzoylcyclohexanecarboxylate biosynthesis. Engineered Escherichia coli strains expressing dehydroquinate dehydratase (DHQase) and shikimate dehydrogenase (SDH) convert endogenous 3-dehydroshikimate into shikimic acid. This intermediate undergoes stereospecific enzymatic benzoylation using mutant acyltransferases (e.g., HoloACP synthase variants). Computational redesign of the enzyme’s active site accommodates 3-chlorobenzoyl-CoA, enabling transfer to the C1-carboxyl of shikimate while preserving the cis-geometry inherent to the substrate [4] [7] [10].
Deoxygenation of the resulting benzoylshikimate presents challenges. Two strategies exist: 1) Chemical-biological hybrid synthesis isolates benzoylshikimate and subjects it to catalytic hydrogenation (Pd/C, H₂) or biocatalytic reduction using enoate reductases (e.g., OYE family enzymes) to saturate the alkene; 2) Full enzymatic deoxygenation employs shikimate mutase variants coupled with dehydratases and reductases from extremophiles (e.g., A. acidocaldarius) to convert shikimate directly into cyclohexanecarboxylate derivatives. Current yields in whole-cell biotransformations reach 1.2 g/L, requiring optimization for industrial viability [4] [7] [8].
Biosynthetic pathways from shikimate to cyclohexanecarboxylic acid (CHC) exist in Acidocaldarius and Streptomyces collinus. These involve non-aromatizing deoxygenation through intermediates like 5-hydroxycyclohex-1-enecarboxylate and 1-cyclohexenecarboxylate. Heterologous expression of the gene cluster (shcABCDE) in Pseudomonas putida enables CHC production from glucose. Further metabolic engineering introduces benzoyl-CoA ligase (from Rhodopseudomonas palustris) and a mutated acyl-CoA:CHC acyltransferase to catalyze Friedel-Crafts-like benzoylation at C2. This de novo pathway achieves titers of 0.8 g/L cis-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid in 72-hour fermentations [8] [10].
Key enzyme engineering breakthroughs include:
Table 3: Performance of Engineered Microbial Systems for Target Compound Production
Host Strain | Pathway Modules | Carbon Source | Titer (g/L) | Productivity (mg/L/h) | cis:trans Ratio |
---|---|---|---|---|---|
E. coli BL21(DE3) | Shikimate + benzoyltransferase | Glycerol | 0.35 | 4.9 | 3.5:1 |
P. putida KT2440 | Full CHC + benzoylation | Glucose | 0.82 | 11.4 | 8.2:1 |
S. cerevisiae BY4741 | Shikimate + hybrid reduction | Sucrose | 0.18 | 2.5 | 4.1:1 |
C. glutamicum ATCC13032 | Optimized shikimate flux | Glucose/Xylose | 1.15 | 15.9 | 9.7:1 |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: